molecular formula C7H8Cl2F4N2 B13656658 (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B13656658
M. Wt: 267.05 g/mol
InChI Key: MQUACIJGVPAKKB-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with methanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of advanced reactors and automation in the process ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It finds applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride apart from similar compounds is its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability .

Biological Activity

(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C7H5F4N·2HCl
  • Molecular Weight : 227.05 g/mol
  • CAS Number : 1227515-52-7
  • Physical State : Solid, typically stored under inert conditions to maintain stability.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl group is known to enhance the potency of compounds by improving their metabolic stability and bioavailability.

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

Case Studies and Experimental Data

Recent studies have explored the pharmacological effects of similar compounds, providing insights into the potential applications of this compound.

  • Antimalarial Activity :
    • A study on related pyridine derivatives indicated that modifications in the pyridine ring can significantly affect antimalarial activity. Compounds with trifluoromethyl groups showed enhanced potency against Plasmodium falciparum .
    • Table 1: Antimalarial Activity of Pyridine Derivatives
      CompoundEC50 (μM)Comments
      Compound A0.019High potency
      Compound B0.067Moderate potency
      (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamineTBDPending results
  • Cytotoxicity Studies :
    • In vitro studies have shown that similar compounds can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
    • Table 2: Cytotoxicity Results
      Cell LineIC50 (μM)Reference
      HepG2TBD
      MCF7TBD
  • Neuropharmacological Effects :
    • Investigations into the neuropharmacological profile indicate that compounds with fluorinated groups may modulate serotonin receptors, influencing mood and anxiety disorders .

Properties

Molecular Formula

C7H8Cl2F4N2

Molecular Weight

267.05 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C7H6F4N2.2ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;;/h1,3H,2,12H2;2*1H

InChI Key

MQUACIJGVPAKKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CN)C(F)(F)F.Cl.Cl

Origin of Product

United States

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